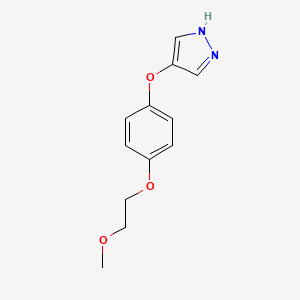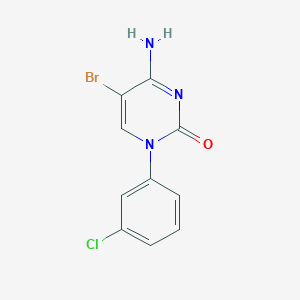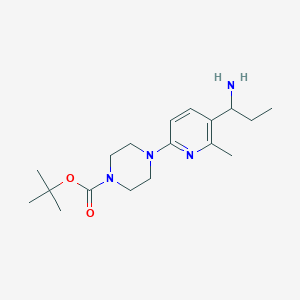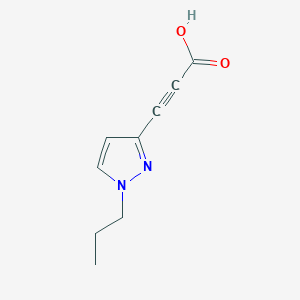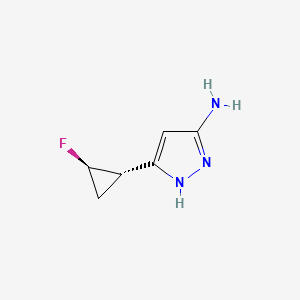
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorocyclopropyl group attached to a pyrazolamine moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine typically involves the formation of the fluorocyclopropyl group followed by its attachment to the pyrazolamine core. One common method includes the cyclopropanation of an appropriate alkene precursor using a fluorinating agent under controlled conditions. The resulting fluorocyclopropane is then subjected to further reactions to introduce the pyrazolamine group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification steps like crystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Applications De Recherche Scientifique
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorocyclopropyl group can engage in covalent bonding with target proteins, leading to modulation of their activity. The pyrazolamine moiety may interact with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-Fluorocyclopropylamine: Shares the fluorocyclopropyl group but lacks the pyrazolamine moiety.
1H-Pyrazol-3-amine: Contains the pyrazolamine core but lacks the fluorocyclopropyl group.
2-Fluorocyclopropyl-1H-pyrazole: Similar structure but with variations in the positioning of functional groups.
Uniqueness
5-((1S,2R)-2-Fluorocyclopropyl)-1H-pyrazol-3-amine is unique due to the combination of the fluorocyclopropyl group and the pyrazolamine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8FN3 |
|---|---|
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
5-[(1S,2R)-2-fluorocyclopropyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H8FN3/c7-4-1-3(4)5-2-6(8)10-9-5/h2-4H,1H2,(H3,8,9,10)/t3-,4-/m1/s1 |
Clé InChI |
LMYIQELFORXUQE-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1F)C2=CC(=NN2)N |
SMILES canonique |
C1C(C1F)C2=CC(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
